N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a complex organic compound featuring a thiazole ring, which is known for its versatility in various chemical and biological applications. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can modulate biochemical pathways by binding to active sites or altering protein conformation. This compound may inhibit or activate certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide: Shares structural similarities but differs in the presence of an indole ring.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Contains a thiazole ring but has different functional groups.
Uniqueness
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-3-21-10-4-9-16-15-17-14(11-22-15)12-5-7-13(8-6-12)18-23(2,19)20/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBZMBHAANSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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